2-methyl-N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)propanamide
Overview
Description
2-methyl-N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)propanamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases due to its biological activity.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives can inhibit the activity of certain enzymes, leading to a decrease in the production of inflammatory mediators .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been reported to influence a variety of biochemical pathways . These pathways can lead to various downstream effects, including the inhibition of viral replication, reduction of inflammation, and prevention of cancer cell proliferation .
Result of Action
Compounds with similar structures have been shown to produce a variety of effects at the molecular and cellular levels . For instance, indole derivatives can inhibit the activity of certain enzymes, leading to a decrease in the production of inflammatory mediators .
Preparation Methods
The synthesis of 2-methyl-N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)propanamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base.
Introduction of the amide group: The quinoline intermediate is then reacted with an appropriate amine to form the amide linkage.
Methylation: The final step involves the methylation of the nitrogen atom to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-methyl-N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced quinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar compounds to 2-methyl-N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)propanamide include other quinoline derivatives such as:
- 2-methylquinoline
- 4-oxo-3-phenylquinoline
- N-methylquinoline derivatives
These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-methyl-N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13(2)20(24)21-19-17(14-9-5-4-6-10-14)18(23)15-11-7-8-12-16(15)22(19)3/h4-13H,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFNSAKLQHOAQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320955 | |
Record name | 2-methyl-N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26664060 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
883960-87-0 | |
Record name | 2-methyl-N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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